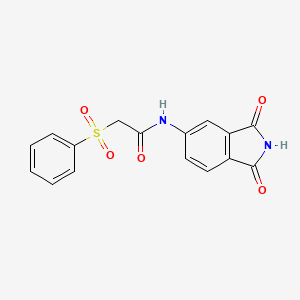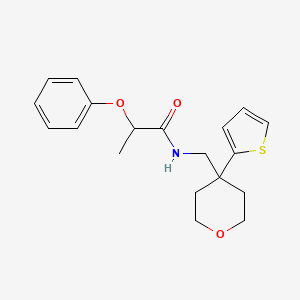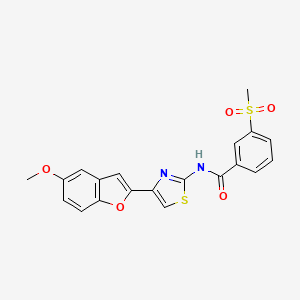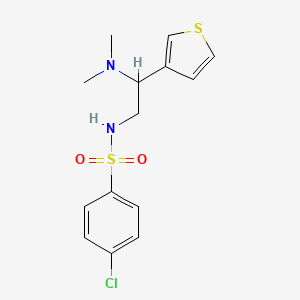![molecular formula C19H16ClN5O2 B2696723 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(2,6-dimethylphenyl)acetamide CAS No. 1286732-43-1](/img/structure/B2696723.png)
2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(2,6-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazoloquinazoline core, which is a fused heterocyclic system, and an acetamide group attached to a dimethylphenyl moiety.
Méthodes De Préparation
The synthesis of 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(2,6-dimethylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of α-keto acids and 2-hydrazinopyridines in the presence of a catalyst such as potassium iodide (KI). This oxidative cyclization process is efficient and environmentally friendly . Another approach involves the condensation of aldehydes with 2-hydrazinopyridine followed by oxidative cyclization using iodine . These methods provide a practical and scalable route for the synthesis of triazoloquinazoline derivatives.
Analyse Des Réactions Chimiques
2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The chloro group in the triazoloquinazoline core can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an anticancer agent.
Pharmaceutical Chemistry: The triazoloquinazoline core is a versatile scaffold for designing kinase inhibitors, which are important in the treatment of cancer and other diseases.
Coordination Chemistry: The compound can form coordination complexes with metal ions, which have applications in catalysis and material science.
Mécanisme D'action
The mechanism of action of 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cell proliferation and survival. By inhibiting c-Met kinase, the compound can induce apoptosis in cancer cells and inhibit tumor growth . The molecular pathways involved include the inhibition of downstream signaling pathways such as the PI3K/AKT and MAPK pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(2,6-dimethylphenyl)acetamide include:
1,2,4-Triazolo[4,3-a]pyridines: These compounds share a similar triazole ring but differ in the fused ring system and substituents.
1,2,4-Triazolo[4,3-a]pyrazines: These derivatives have shown potential as kinase inhibitors and anticancer agents.
Alprazolam: A well-known benzodiazepine with a triazolo ring, used as an anxiolytic.
The uniqueness of this compound lies in its specific triazoloquinazoline core and its potent activity against c-Met kinase, making it a promising candidate for further development in cancer therapy.
Propriétés
IUPAC Name |
2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-11-4-3-5-12(2)17(11)22-16(26)9-25-19(27)24-10-21-15-8-13(20)6-7-14(15)18(24)23-25/h3-8,10H,9H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOXEUMXUGCFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3-chloro-4-methylphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2696640.png)



![1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2696649.png)









